2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide
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Overview
Description
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamido linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide
- 2-[(2E)-3-(2-nitrophenyl)prop-2-enamido]benzamide
- 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
Uniqueness
2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide is unique due to its specific nitrophenyl substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)13-6-1-2-7-14(13)18-15(20)9-8-11-4-3-5-12(10-11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPQJMMUCYHTME-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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